molecular formula C16H18N2Na2O7S2 B104143 Temocillin disodium salt CAS No. 61545-06-0

Temocillin disodium salt

Cat. No. B104143
CAS RN: 61545-06-0
M. Wt: 458.4 g/mol
InChI Key: MRGCZDWBFFUEES-CWBCWDDISA-L
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Description

Temocillin Disodium is the salt of Temocillin, which is a β-lactam stable against most β-lactamases and is used as an alternative to carbapenems . It is primarily used for Gram-negative bacteria .


Synthesis Analysis

The synthesis of Temocillin disodium salt involves using ticarcillin sodium as an initial raw material .


Molecular Structure Analysis

The molecular formula of Temocillin disodium salt is C16H16N2O7S2.2Na and its molecular weight is 458.41 g.mol-1 . It is a 6-methoxy penicillin and also a carboxypenicillin .


Chemical Reactions Analysis

Temocillin is resilient to all classical and extended-spectrum TEM, SHV, and CTX-M enzymes and to AmpC β-lactamase . The α-methoxy moiety in its structure blocks the entry of water molecules into the β-lactamase active site cavity, preventing activation of serine and the chemical events leading to hydrolysis .


Physical And Chemical Properties Analysis

Temocillin disodium salt has a water solubility of 0.199 mg/mL . Its logP values are 1.76 (ALOGPS) and 1.2 (Chemaxon), and its logS value is -3.4 (ALOGPS) .

Scientific Research Applications

Antimicrobial Stewardship

Temocillin, a derivative of ticarcillin, is gaining attention as a carbapenem-sparing antibiotic. It shows efficacy in treating infections due to ESBL-producing Enterobacterales and is suitable for outpatient treatment. Its favorable profile on microbiota and low risk of Clostridioides difficile infections make it a valuable tool in antimicrobial stewardship, especially for treating urinary tract infections, bloodstream infections, pneumonia, and other types of infections (Lupia et al., 2022).

Pharmacokinetics and Pharmacodynamics

Temocillin's pharmacokinetics and pharmacodynamics have been studied to determine optimal therapeutic regimens and clinical breakpoints. It is mainly active against Enterobacteriaceae and shows bactericidal effects with a low rate of spontaneous resistant mutants. Its clearance is primarily renal, and it exhibits high penetration into bile and peritoneal fluid, but poor penetration into cerebrospinal fluid (Alexandre & Fantin, 2018).

Synthesis and Chemical Structure

The synthesis of temocillin disodium from ticarcillin disodium has been refined to improve yield and suitability for industrialization. This advancement ensures a reliable supply of this antibiotic for clinical use (Qian, 2010).

Susceptibility Testing and Antibacterial Activity

Research on temocillin's susceptibility testing and its activity against multidrug-resistant clinical isolates has been extensive. It remains active against Enterobacteriaceae, including those with KPC-type carbapenemases, which is significant in managing infections caused by multiresistant Enterobacteriaceae (Woodford et al., 2014).

Pharmacokinetics in Specific Populations

Studies have explored the pharmacokinetics of temocillin's epimers in healthy subjects, highlighting the differences in their pharmacokinetic properties and antibacterial activities. This research is crucial for understanding temocillin's behavior in different physiological conditions (Guest et al., 2012).

Analytical Methods for Temocillin

A rapid and accurate assay for quantifying temocillin in human serum and CSF using turbulent flow liquid chromatography coupled to high-resolution mass spectrometry has been developed. This method is vital for clinical applications, ensuring appropriate dosage and monitoring of temocillin levels (Petitjean et al., 2019).

Safety And Hazards

The undesirable effects of temocillin are those of any β-lactam antibiotic. In particular, it has been associated with angioedema and anaphylaxis in penicillin-allergic patients .

Future Directions

Temocillin has been investigated in Infection, Liver Dysfunction, and Urinary Tract Infection . Its primary use is against Enterobacteriaceae, and in particular against strains producing extended-spectrum β-lactamase or AmpC β-lactamase . Reviving older compounds that have fallen into disuse may help to alleviate the burden of resistance in Gram-negative pathogens .

properties

IUPAC Name

disodium;(2S,5R,6S)-6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2.2Na/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7;;/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2/t8?,9-,14+,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGCZDWBFFUEES-CWBCWDDISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)[O-])OC)C(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977112
Record name Antibiotic BRL 17421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocillin disodium salt

CAS RN

61545-06-0
Record name Temocillin disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061545060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic BRL 17421
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium [2S-(2α,5α,6α)]-6-(carboxylato-3-thienylacetamido)-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEMOCILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96IIP39ODH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
B Slocombe, CE Cooper, KE Griffin, AR White - Drugs, 1985 - Springer
Temocillin, a 6-α-methoxy penicillin derivative, was tested in vitro against 516 recent clinical isolates of Enterobacteriaceae. The compound exhibited good antibacterial activity, with 95…
Number of citations: 8 link.springer.com
CE Cooper, AR White… - Journal of antimicrobial …, 1991 - academic.oup.com
An in-vitro kinetic model was used to demonstrate the bactericidal activity of concentrations of temocillin achieved in extravascular body fluids following a 1 g intravenous dosage in man…
Number of citations: 10 academic.oup.com
L Hultqvist, C Jonsson, S Kani, J Regnell, L Weiden - 2023 - diva-portal.org
Antibiotic resistance is a global health concern. Its increasing development is seemingly due to the irresponsible use of antibiotics and their availability. To ensure the correct treatment …
Number of citations: 0 www.diva-portal.org
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
H Chalhoub, M Winterhalter, PM Tulkens… - facm.ucl.ac.be
… Temocillin (TMO) : Commercially available temocillin disodium salt, was procured as the clinical form of the corresponding branded product, Negaban® from EUMEDICA SA, Manage, …
Number of citations: 4 www.facm.ucl.ac.be

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